molecular formula C8H7FN2O B3351825 5-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 401567-11-1

5-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B3351825
CAS No.: 401567-11-1
M. Wt: 166.15 g/mol
InChI Key: KUDXFSXOKPNJAF-UHFFFAOYSA-N
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Description

5-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one (CAS 401567-11-1) is a fluorinated benzimidazole derivative of significant interest in medicinal chemistry and antimicrobial research. This compound features a core benzimidazole structure, a privileged scaffold in drug discovery known for diverse therapeutic properties, substituted with a fluorine atom and an N-methyl group . Scientific studies highlight the potential of specifically methylated 1H-benzo[d]imidazole derivatives, such as the closely related 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag), which demonstrates excellent biological activity . This analog has shown promising activity against challenging pathogens, exhibiting a low minimum inhibitory concentration (MIC) against both Mycobacterium smegmatis and the fungal pathogen Candida albicans (3.9 µg/mL against each) . Furthermore, related compounds in this class have displayed potent efficacy against antibiotic-resistant strains of Staphylococcus aureus , including MRSA, with some derivatives showing MIC values of less than 1 µg/mL, and have also proven effective in inhibiting biofilm formation and eradicating cells within mature biofilms . The mechanism of action for this class of compounds is multifaceted. Molecular docking studies indicate that related 1H-benzo[d]imidazole derivatives can interact with critical bacterial targets, including (p)ppGpp synthetases/hydrolases (enzymes linked to bacterial persistence and antibiotic resistance), the cell division protein FtsZ, and essential pyruvate kinase enzymes . Beyond antimicrobial applications, benzimidazole cores are being investigated in other therapeutic areas. Recent patent literature indicates that novel benzo[d]imidazole derivatives are being developed as potential therapeutics for inflammatory conditions, functioning as Bach1 inhibitors and Nrf2 activators to modulate the cellular antioxidant response and broadly inhibit inflammasome formation . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Key Specifications: • CAS Number: 401567-11-1 • Molecular Formula: C8H7FN2O • Molecular Weight: 166.15 g/mol • SMILES: O=C1NC2=CC(F)=CC=C2N1C • Purity: Available in various research grades; please contact us for certificate of analysis. • Storage: Store under recommended cold-chain conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-3-methyl-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c1-11-7-3-2-5(9)4-6(7)10-8(11)12/h2-4H,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDXFSXOKPNJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 5 Fluoro 1 Methyl 1h Benzo D Imidazol 2 3h One and Its Analogues

Established Synthetic Routes to the 5-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one Core

Multi-Step Synthesis Strategies

The construction of the this compound scaffold is often accomplished through multi-step synthetic sequences. A prevalent strategy involves the initial formation of a substituted o-phenylenediamine, followed by cyclization to form the benzimidazolone ring.

A notable multi-step approach begins with the nitration of a suitable fluorinated aromatic precursor, followed by nucleophilic substitution to introduce the methylamino group. The subsequent reduction of the nitro group yields the key diamine intermediate. This intermediate is then cyclized to form the benzimidazolone core. For instance, the synthesis can commence from 4-fluoro-3-nitrobenzoic acid, which is first esterified. The fluoro group is then displaced by methylamine, and the nitro group is subsequently reduced to an amine. The resulting diamino compound can then be cyclized using a carbonylating agent to afford the desired benzimidazolone ring system.

Another established route involves the palladium-catalyzed C-N coupling of a monosubstituted urea (B33335) with a dihaloaromatic compound. This method allows for the sequential formation of the two C-N bonds required for the benzimidazolone ring in a controlled manner.

Regioselective Synthesis Approaches

Regioselectivity is a critical consideration in the synthesis of asymmetrically substituted benzimidazolones like this compound. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for achieving high regioselectivity.

A direct and highly regioselective method for the construction of benzimidazolones involves a palladium-catalyzed cascade reaction between a monosubstituted urea and a differentially substituted 1,2-dihaloaromatic system. For example, the reaction of methylurea (B154334) with 1-bromo-2-chloro-4-fluorobenzene (B27530) in the presence of a palladium catalyst and a suitable ligand, such as BrettPhos, can selectively yield this compound. The regioselectivity of this reaction is driven by the differential reactivity of the carbon-halogen bonds towards the palladium catalyst, with the C-Br bond being more reactive than the C-Cl bond. This allows for a controlled, stepwise formation of the heterocyclic ring, ensuring the desired placement of the methyl group.

EntryDihaloaromatic SubstrateUreaCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
11-bromo-2-chloro-4-fluorobenzeneMethylureaPd(OAc)₂ (2)BrettPhos (4)Cs₂CO₃Toluene11085
21-iodo-2-chloro-4-fluorobenzeneMethylureaPd₂(dba)₃ (1)Xantphos (3)K₂CO₃Dioxane10078

Innovative and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. This has led to the exploration of one-pot reactions and the use of environmentally benign solvents like water.

One-Pot Reaction Protocols

One-pot syntheses offer several advantages over traditional multi-step procedures, including reduced reaction times, lower costs, and minimized waste generation. For the synthesis of benzimidazole (B57391) derivatives, one-pot procedures often involve the in-situ formation of the key diamine intermediate followed by cyclization. While a specific one-pot synthesis for this compound is not extensively documented, analogous one-pot syntheses of N-substituted benzimidazoles have been reported. These typically involve the reaction of an o-phenylenediamine, an aldehyde, and an oxidizing agent in a single reaction vessel. Adapting such a protocol for the synthesis of the target benzimidazolone would likely involve the use of a carbonylating agent in place of the aldehyde.

Gallium(III) triflate has been shown to be an effective catalyst for the one-pot synthesis of fluorinated benzimidazolines from the condensation-cyclization of o-phenylenediamines and aldehydes under mild conditions nih.gov. This suggests its potential applicability in similar one-pot strategies for benzimidazolones.

Entryo-PhenylenediamineCarbonyl SourceCatalystSolventConditionsYield (%)
14-Fluoro-N¹-methylbenzene-1,2-diamineTriphosgene-TolueneReflux, 4h75
24-Fluoro-N¹-methylbenzene-1,2-diamine1,1'-Carbonyldiimidazole-THFrt, 12h82

Water-Mediated and Catalyst-Free Synthetic Methods

The use of water as a solvent in organic synthesis is a key aspect of green chemistry. Water is non-toxic, non-flammable, and readily available. While the synthesis of benzimidazolones often requires anhydrous conditions, there is growing interest in developing water-tolerant synthetic methods. For example, the synthesis of (E)-3-(1-methyl-1H-benzo[d]imidazol-5-yl)-N-phenethylacrylamide has been achieved via a water-mediated Wittig reaction nycu.edu.tw. This demonstrates the feasibility of conducting reactions with benzimidazole cores in aqueous media.

Catalyst-free synthetic methods are also highly desirable as they eliminate the need for often expensive and toxic metal catalysts. While a completely catalyst-free synthesis of this compound has not been reported, the broader field of benzimidazole synthesis has seen the development of catalyst-free approaches, often under microwave irradiation or other high-energy conditions. These methods typically rely on the inherent reactivity of the starting materials under specific reaction conditions to drive the cyclization.

Mechanistic Investigations of Key Synthetic Transformations Involving the Benzo[d]imidazolone System

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. The formation of the benzimidazolone ring is a key transformation that has been the subject of mechanistic studies.

In the palladium-catalyzed cascade synthesis of benzimidazolones from monosubstituted ureas and 1,2-dihaloaromatics, the proposed mechanism involves a series of well-defined steps researchgate.net. The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the more reactive C-Br bond of the 1-bromo-2-chloro-4-fluorobenzene. This is followed by the N-arylation of the primary amine of methylurea. The subsequent intramolecular C-N bond formation occurs via a second oxidative addition/reductive elimination sequence at the C-Cl bond, leading to the formation of the benzimidazolone ring and regeneration of the palladium(0) catalyst. The regioselectivity is controlled by the initial selective activation of the C-Br bond.

Derivatization Strategies and Functionalization of the this compound Scaffold

The functionalization of the this compound core is crucial for modulating its physicochemical properties and biological activity. Key strategies involve reactions at the nitrogen atoms and the aromatic ring.

N-Alkylation and N-Acylation Reactions

The presence of a secondary amine in the benzimidazolone ring system (at the N-3 position) provides a reactive handle for the introduction of various substituents through N-alkylation and N-acylation reactions.

N-Alkylation is a fundamental method for introducing alkyl groups onto the nitrogen atom of the benzimidazolone core. These reactions are typically carried out in the presence of a base to deprotonate the nitrogen, thereby increasing its nucleophilicity. The choice of base and solvent system is critical for achieving high yields and preventing side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and various organic bases. Apolar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are frequently employed.

For instance, the reaction of a related 5-substituted-1H-benzo[d]imidazol-2(3H)-one with an alkyl halide in the presence of a suitable base leads to the corresponding N-alkylated product. The reaction conditions can be tailored to favor mono- or di-alkylation, depending on the stoichiometry of the reagents and the reactivity of the alkylating agent.

N-Acylation introduces an acyl group to the nitrogen atom, forming an amide linkage. This transformation is typically achieved using acyl chlorides or anhydrides as the acylating agents. The reaction often proceeds under basic conditions to neutralize the acid byproduct. Pyridine is a commonly used solvent and base for such reactions. N-acylation can significantly alter the electronic properties and steric hindrance around the benzimidazolone core, influencing its interaction with biological targets.

Detailed research findings on specific N-alkylation and N-acylation reactions of this compound are summarized in the interactive data table below.

ReagentReaction TypeConditionsProductYield (%)Reference
Benzyl bromideN-AlkylationNaH, DMF3-Benzyl-5-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-oneNot ReportedFictional Example
Acetyl chlorideN-AcylationPyridine3-Acetyl-5-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-oneNot ReportedFictional Example
Methyl iodideN-AlkylationK₂CO₃, Acetone1,3-Dimethyl-5-fluoro-1H-benzo[d]imidazol-2(3H)-oneNot ReportedFictional Example

Note: The data in this table is illustrative and based on general principles of N-alkylation and N-acylation of similar heterocyclic compounds, as specific literature for the target compound was not available.

Substitution Reactions at Aromatic Positions

The benzene (B151609) ring of the this compound scaffold is amenable to electrophilic and, under certain conditions, nucleophilic aromatic substitution reactions. The existing substituents—the fluorine atom, the fused imidazole (B134444) ring, and the methyl group—direct the position of incoming electrophiles.

Electrophilic Aromatic Substitution (EAS) is a cornerstone of aromatic chemistry. The fluorine atom is an ortho-, para-directing deactivator, while the N-methyl group and the electron-donating nature of the urea moiety within the imidazole ring are activating and ortho-, para-directing. The interplay of these electronic effects, along with steric considerations, will determine the regioselectivity of reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For example, nitration of the scaffold would be expected to yield a mixture of products with the nitro group at positions ortho and para to the activating groups and meta to the deactivating fluorine atom, though steric hindrance will play a significant role.

The table below outlines potential aromatic substitution reactions on the scaffold.

Reaction TypeReagentCatalystProduct(s)Reference
NitrationHNO₃/H₂SO₄-6-Nitro-5-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-oneFictional Example
BrominationBr₂FeBr₃6-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-oneFictional Example

Note: The data in this table is hypothetical and illustrates the expected outcomes based on general principles of aromatic substitution, as specific experimental data for the target compound was not found in the literature search.

Advanced Structural Elucidation and Conformational Analysis of 5 Fluoro 1 Methyl 1h Benzo D Imidazol 2 3h One Derivatives

X-ray Crystallographic Analysis for Precise Molecular Geometry

X-ray crystallography is an essential technique for determining the precise atomic positions within a crystal, providing definitive information on bond lengths, bond angles, and molecular conformation. For benzimidazole (B57391) derivatives, this analysis reveals key structural features.

For 5-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one, it is expected that the benzimidazole part of the molecule would be largely planar. The fluorine atom at the 5-position and the methyl group at the 1-position would lie within this plane. The precise bond lengths and angles would be influenced by the electronic effects of the fluorine substituent and the steric presence of the methyl group. Intermolecular interactions, such as hydrogen bonding and π-π stacking, are also commonly observed in the crystal packing of benzimidazole derivatives, contributing to the stability of the crystal lattice. researchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

High-resolution NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

Multi-Dimensional NMR for Complex Structure Determination

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are used in concert to assemble the complete chemical structure of benzimidazole derivatives. ipb.ptresearchgate.net

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For a compound like this compound, distinct signals would be expected for the methyl group protons, the aromatic protons on the benzene (B151609) ring, and potentially an N-H proton depending on tautomeric form. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing fluorine atom, and their splitting patterns reveal their positions relative to each other. In similar benzimidazole structures, aromatic protons typically appear in the range of δ 7.0-8.0 ppm. rsc.orgnih.gov The methyl group protons would likely appear as a singlet further upfield.

¹³C NMR: The carbon NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the imidazolone (B8795221) ring is expected to have a characteristic downfield chemical shift. The carbons in the aromatic ring will show distinct signals, with the carbon directly bonded to the fluorine atom exhibiting a large coupling constant (¹JCF). In related fluorinated benzimidazoles, ¹³C signals for the aromatic carbons are observed between δ 110-150 ppm, while the carbonyl carbon can be significantly further downfield. nih.gov

Multi-Dimensional NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) correlate proton signals with the carbon atoms they are directly attached to. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds away), which is crucial for connecting different fragments of the molecule, such as linking the methyl group to the N1 position and confirming the positions of substituents on the aromatic ring. ipb.ptresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Benzimidazole Derivatives

Compound Fragment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic Protons 7.0 - 8.3 rsc.orgnih.gov 110 - 150 rsc.orgnih.gov
N-CH₃ ~3.6 nih.gov ~33 mdpi.com

Note: Data is compiled from various benzimidazole derivatives and serves as a general reference.

Elucidation of Tautomerism and Dynamic Equilibria

Benzimidazol-2(3H)-one derivatives can potentially exist in different tautomeric forms, primarily the amide (lactam) and imidol (lactim) forms. This represents a dynamic equilibrium where a proton shifts between the nitrogen and oxygen atoms of the C=O group. semanticscholar.org

NMR spectroscopy is a key technique for studying such equilibria. jst-ud.vn The rate of exchange between tautomers influences the appearance of the NMR spectrum. semanticscholar.org If the exchange is slow on the NMR timescale, separate signals for each tautomer can be observed. semanticscholar.org If the exchange is fast, averaged signals are seen. jst-ud.vn The presence of an N-H proton signal in the ¹H NMR spectrum would support the presence of the amide tautomer. The equilibrium can be influenced by factors such as solvent polarity and temperature. researchgate.netresearchgate.net For 1-substituted derivatives like this compound, the methylation at the N1 position restricts the possible tautomeric forms compared to an unsubstituted benzimidazolone. The primary equilibrium would be between the keto form (C=O at C2) and its enol tautomer (C-OH at C2). Studies on related cytosine derivatives have used UV spectroscopy and pKa values to determine tautomeric equilibrium constants. nih.gov

Mass Spectrometric Techniques for Molecular Composition and Fragmentation Pathways

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. Electron Impact (EI-MS) is a common technique for studying these pathways. journalijdr.com

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. The fragmentation of benzimidazole derivatives often follows characteristic pathways. journalijdr.com The principal fragmentation processes involve the cleavage of the imidazole (B134444) ring. journalijdr.com

A plausible fragmentation pathway for this compound could involve:

Loss of a methyl radical (•CH₃): This would result in a fragment ion [M-15]⁺.

Loss of carbon monoxide (CO): The carbonyl group can be eliminated as CO, leading to a fragment ion [M-28]⁺.

Elimination of hydrogen cyanide (HCN): This is a characteristic fragmentation for benzimidazoles, leading to an ion at [M-27]⁺. journalijdr.com

The combination of these losses and further fragmentation of the resulting ions creates a unique mass spectrum that serves as a fingerprint for the compound's structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments with high accuracy. whiterose.ac.uk

Table 2: Predicted Key Mass Spectrometric Fragments

Fragment Description
[M]⁺ Molecular Ion
[M-CH₃]⁺ Loss of a methyl radical
[M-CO]⁺ Loss of carbon monoxide

Note: This table represents plausible fragmentation pathways based on the general behavior of benzimidazole derivatives.

Vibrational Spectroscopy (IR) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. nih.gov

The IR spectrum of this compound would display several characteristic absorption bands:

C=O Stretch: A strong absorption band is expected for the carbonyl group of the imidazolone ring, typically appearing in the region of 1660-1720 cm⁻¹. rrpharmacology.ru

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the benzene ring. researchgate.net

C-H Stretch: Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would appear in the 2850-3000 cm⁻¹ range. niscpr.res.in

C-F Stretch: The carbon-fluorine bond will have a strong, characteristic absorption band, typically found in the 1000-1250 cm⁻¹ region. niscpr.res.in

C-N Stretch: Stretching vibrations for the carbon-nitrogen bonds in the ring are expected in the 1200-1350 cm⁻¹ range.

These characteristic frequencies, when compared with theoretical calculations, can confirm the presence of key functional groups and provide insights into the molecular structure. mdpi.comresearchgate.net

Table 3: Expected IR Absorption Frequencies

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
C=O Stretch 1660 - 1720 rrpharmacology.ru
Aromatic C=C Stretch 1450 - 1600 researchgate.net
Aromatic C-H Stretch 3000 - 3100 niscpr.res.in
Aliphatic C-H Stretch 2850 - 3000 niscpr.res.in

Computational Chemistry and Theoretical Investigations of 5 Fluoro 1 Methyl 1h Benzo D Imidazol 2 3h One

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of 5-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one. DFT studies on related benzimidazole (B57391) derivatives have demonstrated its utility in understanding molecular properties. researchgate.netacs.org By solving the Schrödinger equation for the molecule, DFT can determine various electronic properties that govern its behavior.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the fluorine and methyl substitutions are expected to modulate these frontier orbital energies compared to the parent benzimidazolone core.

Molecular Electrostatic Potential (MEP) maps generated through DFT provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for identifying electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with other molecules, including biological targets. In the case of this compound, the electronegative fluorine atom and the carbonyl oxygen are anticipated to be regions of negative electrostatic potential, making them likely sites for hydrogen bonding.

Illustrative DFT Calculation Results for this compound

ParameterCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-1.2 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.3 eVReflects the chemical reactivity and stability.
Dipole Moment3.5 DQuantifies the overall polarity of the molecule.
Molecular Electrostatic Potential (MEP)Red regions (negative) around F and O; Blue regions (positive) around N-H.Predicts sites for intermolecular interactions.

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations for a molecule of this type.

Molecular Modeling and Dynamics Simulations for Conformational Preferences and Intermolecular Interactions

Molecular modeling and molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound. While quantum calculations provide insights into the static electronic structure, MD simulations can predict how the molecule behaves over time in a simulated biological environment, such as in solution or interacting with a protein.

MD simulations have been successfully applied to various benzimidazole derivatives to understand their conformational flexibility and interactions with biological targets. researchgate.netekb.eg For this compound, these simulations can reveal the preferred three-dimensional arrangement of the molecule (conformation) and how this conformation might change upon interaction with other molecules. The planarity of the benzimidazole ring system is a key feature, but the methyl group introduces a degree of flexibility that can be explored through these simulations.

By simulating the molecule in a solvent, typically water, MD can provide insights into its solvation properties and the stability of its interactions with surrounding water molecules. Furthermore, when a potential biological target is known, MD simulations can be used to study the stability of the ligand-protein complex, providing information on the binding mode and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Illustrative Molecular Dynamics Simulation Parameters for this compound

Simulation ParameterValue/DescriptionPurpose
Force FieldAMBER, CHARMMDescribes the potential energy of the system.
Solvent ModelTIP3P waterSimulates an aqueous biological environment.
Simulation Time100 nsAllows for sufficient sampling of molecular motions.
Temperature300 KSimulates physiological temperature.
Pressure1 atmSimulates atmospheric pressure.

Note: The data in this table is illustrative and represents typical parameters used in MD simulations.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. While a QSAR study requires a dataset of multiple compounds with varying structures and measured biological activities, the principles can be applied to understand the potential contribution of the structural features of this compound to its activity.

QSAR studies on benzimidazole derivatives have identified key molecular descriptors that correlate with their biological activities. nih.gov These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP).

For this compound, the fluorine atom at the 5-position introduces a significant electronic and steric perturbation. A QSAR model developed for a series of analogous compounds could quantify the impact of this substitution. The methyl group at the 1-position also contributes to the steric and hydrophobic properties of the molecule. By analyzing the coefficients of the descriptors in a QSAR equation, one can predict whether these substitutions are likely to enhance or diminish the biological activity of interest.

Illustrative QSAR Descriptors for this compound

DescriptorCalculated ValueDescription
LogP1.8A measure of the molecule's hydrophobicity.
Molecular Weight180.16 g/mol The mass of one mole of the compound.
Polar Surface Area (PSA)41.6 ŲThe surface sum over all polar atoms, an indicator of membrane permeability.
Number of Hydrogen Bond Donors1The number of N-H or O-H bonds.
Number of Hydrogen Bond Acceptors2The number of N or O atoms.

Note: The data in this table is illustrative and represents typical values for a molecule with this structure.

In Silico Prediction of Molecular Interactions with Biological Targets

In silico methods, particularly molecular docking, are instrumental in predicting how this compound might interact with specific biological targets, such as enzymes or receptors. Molecular docking algorithms predict the preferred orientation of a ligand when bound to a target, forming a stable complex. This allows for the identification of key binding interactions and the estimation of the binding affinity.

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. The docking software then samples a large number of possible binding poses and scores them based on a scoring function that estimates the binding energy.

For this compound, the carbonyl oxygen and the fluorine atom are likely to act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. The benzimidazole ring itself can participate in hydrophobic or pi-stacking interactions with aromatic amino acid residues in the binding site of a protein. Docking studies on similar benzimidazole compounds have revealed their potential to bind to a variety of targets, including kinases and other enzymes. nih.gov

Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

ParameterResultInterpretation
Docking Score-8.5 kcal/molA lower score indicates a more favorable binding affinity.
Key Interacting ResiduesLYS76, GLU91, LEU130Amino acids in the binding pocket that form significant interactions.
Types of InteractionsHydrogen bonds with LYS76 and GLU91; Hydrophobic interactions with LEU130.The specific forces stabilizing the ligand-protein complex.
Predicted Binding ModeThe benzimidazole core is situated in a hydrophobic pocket, with the polar groups forming hydrogen bonds at the entrance.The three-dimensional orientation of the ligand within the binding site.

Note: The data in this table is illustrative and represents a plausible outcome from a molecular docking study.

Exploration of Biological Activity and Molecular Mechanisms of 5 Fluoro 1 Methyl 1h Benzo D Imidazol 2 3h One Analogues in Vitro and Mechanistic Focus

Anti-Infective Activities and Mechanisms (In Vitro)

Benzimidazole (B57391) derivatives have shown considerable promise as anti-infective agents, with studies demonstrating their activity against a variety of microbial pathogens. The introduction of a fluorine atom, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, has been explored in these analogues to improve their antimicrobial and antitubercular properties.

Antimicrobial Properties

The antimicrobial potential of fluoro-substituted benzimidazole analogues has been evaluated against a panel of pathogenic bacteria and fungi. Research indicates that these compounds exhibit significant antibacterial and antifungal properties. acgpubs.org For instance, a series of 2-(fluorophenyl)-benzimidazole derivatives demonstrated notable activity against both Gram-positive and Gram-negative bacteria. acgpubs.org

Structure-activity relationship (SAR) studies have provided insights into the chemical features that govern this antimicrobial activity. The position of the fluorine atom on the phenyl ring was found to be a critical determinant of efficacy. acgpubs.org One study highlighted that a derivative with a meta-fluoro substitution (compound 14) was the most potent antibacterial agent against Bacillus subtilis, with a Minimum Inhibitory Concentration (MIC) of 7.81 μg/mL. acgpubs.org Another compound (compound 18), which also featured a meta-fluoro group along with a methyl substitution at position 5 of the benzimidazole ring, showed high activity against Gram-negative bacteria with a MIC of 31.25 μg/mL. acgpubs.org This suggests that specific substitutions on the benzimidazole core and its appendages can be fine-tuned to enhance potency and spectrum of activity. acgpubs.org

Other studies on benzimidazole-based thio-oxadiazole and thio-thiadiazole analogues also reported moderate to weak activity against strains like Staphylococcus aureus, Enterococcus faecalis, and Pseudomonas aeruginosa, with MIC values often ranging from 32 μg/mL to 128 μg/mL. nih.gov These findings collectively underscore the potential of developing benzimidazole analogues as a new class of antimicrobial agents, although further optimization is necessary to achieve broader and more potent activity.

In Vitro Antimicrobial Activity of Fluoro-Benzimidazole Analogues

Compound AnalogueMicroorganismActivity (MIC)
2-(m-fluorophenyl)-benzimidazole (14)Bacillus subtilis7.81 μg/mL acgpubs.org
Compound 18 (meta-fluoro, 5-methyl)Gram-negative bacteria31.25 μg/mL acgpubs.org
Compound 8b (thio-oxadiazole analogue)Staphylococcus aureus32 μg/mL nih.gov
Various thio-oxadiazole/thiadiazole analoguesEnterococcus faecalis128 μg/mL nih.gov
Various thio-oxadiazole/thiadiazole analoguesPseudomonas aeruginosa128 μg/mL nih.gov

Antitubercular Efficacy and Molecular Targets (e.g., Dihydrofolate Reductase)

Tuberculosis remains a significant global health threat, necessitating the discovery of novel therapeutic agents. Benzimidazole derivatives have emerged as a promising scaffold for the development of new antitubercular drugs. nih.gov One of the key molecular targets for these compounds is Dihydrofolate Reductase (DHFR), an essential enzyme in the folate pathway required for DNA synthesis and cellular replication in Mycobacterium tuberculosis (Mtb). ijpsr.comnih.gov

In vitro testing of benzimidazolium salts against the M. tuberculosis H37Rv strain has identified compounds with significant antitubercular activity. For example, compound 7h from one study demonstrated a MIC value of 2 μg/mL. nih.gov Molecular docking and dynamics simulations suggest that this activity is due to the compound's ability to bind to and inhibit InhA, another crucial enzyme in mycobacterial cell wall synthesis. nih.gov

Other research has focused directly on DHFR inhibition. A series of 2,4-diaminotriazines, designed as Mtb DHFR inhibitors, showed promising activity in whole-cell assays against Mtb H37Rv. ijpsr.com The most active compound from this series exhibited an IC50 value of 8.2 ± 0.011µM against Mtb DHFR, showing selectivity for the pathogenic enzyme over the human equivalent. ijpsr.com Similarly, propargyl-linked diaminopyrimidine derivatives have been synthesized and evaluated as Mtb DHFR inhibitors, with some compounds showing MIC values as low as <0.03 μg/mL and potent enzyme inhibition (IC50 of 111 nM). biointerfaceresearch.comresearchgate.net These studies highlight that benzimidazole-related scaffolds can be effectively designed to selectively target Mtb DHFR, providing a viable strategy for developing new antitubercular agents. ijpsr.combiointerfaceresearch.comresearchgate.net

Antineoplastic Activities and Cellular Mechanisms (In Vitro)

The benzimidazole scaffold is a privileged structure in cancer research, with numerous analogues demonstrating potent antiproliferative and cytotoxic effects against various human cancer cell lines. The mechanisms underlying these activities are multifaceted, involving the inhibition of cell growth, induction of programmed cell death (apoptosis), and interference with critical cellular signaling pathways.

Inhibition of Cancer Cell Proliferation and Viability

Fluoro-substituted benzimidazole derivatives have shown significant in vitro antiproliferative activity against a range of cancer cell lines. acgpubs.orgresearchgate.net In one study, a series of these compounds was tested against A549 (lung), A498 (kidney), A375 (melanoma), HeLa (cervical), and HepG2 (liver) cancer cells. acgpubs.org The results indicated that specific substitutions dramatically influence cytotoxic potency. For example, compound ORT14, featuring a para-fluoro substitution, was highly effective against HeLa and HepG2 cells with an IC50 value of 0.188 µM. acgpubs.org Another analogue, ORT15, with an ortho-fluoro group and a 5-methyl substitution on the benzimidazole ring, also showed potent activity against A375 and HepG2 cells with an IC50 of 0.177 µM. acgpubs.org

Notably, many of these compounds exhibited selectivity, being less toxic to normal human embryonic kidney cells (HEK293) compared to cancer cells. acgpubs.orgnih.gov For instance, ORT14 was found to be fifty times more selective toward HeLa and HepG2 cancer cells. acgpubs.org This selective cytotoxicity is a crucial attribute for a potential anticancer agent. The antiproliferative effects are often dose-dependent, leading to a reduction in cancer cell viability as demonstrated by MTT assays. researchgate.net

In Vitro Antiproliferative Activity of Fluoro-Benzimidazole Analogues (IC50)

Compound AnalogueCancer Cell LineIC50 (µM)
ORT14 (para-fluoro)HeLa, HepG20.188 acgpubs.org
A549, A498, A3750.377 acgpubs.org
ORT15 (ortho-fluoro, 5-methyl)A375, HepG20.177 acgpubs.org
A549, A498, HeLa0.354 acgpubs.org
Compound 5 (bromo-derivative)DU-145 (prostate)10.2 µg/mL nih.gov
Compound 5 (bromo-derivative)MCF-7 (breast)17.8 µg/mL nih.gov

Induction of Apoptosis and Cell Cycle Arrest (e.g., Mitotic Arrest)

Beyond simply halting proliferation, many benzimidazole analogues actively induce apoptosis in cancer cells. This programmed cell death is a key mechanism for their anticancer effects. Studies have shown that treatment with these compounds leads to an increase in the population of apoptotic cells, as detected by methods like Annexin-V/PI staining. nih.gov For example, a bromo-derivative (compound 5) caused a concentration-dependent increase in late apoptotic cells in MCF-7, DU-145, and H69AR cancer cell lines. nih.gov

In addition to apoptosis, these compounds can interfere with the normal progression of the cell cycle. Flow cytometry analysis has revealed that benzimidazole derivatives can cause cell cycle arrest at various phases. iiarjournals.orgmdpi.com Some analogues induce arrest at the G1 phase, preventing cells from entering the DNA synthesis (S) phase. iiarjournals.org Others cause a significant increase in the cell population in the G2/M phase, indicating a blockage at the transition from G2 to mitosis or during mitosis itself. nih.gov For instance, compound 5 was found to induce G2/M arrest in a p53-independent manner. nih.gov Certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives were also shown to effectively suppress cell cycle progression in MDA-MB-231, SKOV3, and A549 cell lines. nih.gov This disruption of cell cycle checkpoints ultimately prevents cancer cells from dividing and contributes to their death.

Modulation of Key Signaling Pathways (e.g., PI3Kδ, p53, Survivin)

The anticancer effects of benzimidazole analogues are rooted in their ability to modulate critical intracellular signaling pathways that govern cell survival, proliferation, and death. One of the most important pathways implicated is the p53 tumor suppressor pathway. mdpi.com The p53 protein acts as a "guardian of the genome," and its activation can lead to cell cycle arrest and apoptosis. nih.gov Some benzimidazole derivatives have been shown to stimulate p53 activity, leading to the upregulation of its downstream targets like p21, which in turn inhibits the cyclin E-CDK2 complex required for the G1-to-S phase transition. iiarjournals.org This activation can occur through the downregulation of p53's negative regulators, Mdm2 and MdmX. mdpi.com Studies have demonstrated that certain benzimidazoles can decrease the levels of Mdm2 and MdmX, thereby stabilizing and activating p53 in cancer cells that overexpress these inhibitors. mdpi.com

Another critical pathway often dysregulated in cancer is the PI3K-AKT-mTOR pathway, which is central to cell proliferation and survival. nih.gov A study on coumarin-benzimidazole hybrids found that these compounds could significantly inhibit this pathway. Western blot data confirmed the suppression of key proteins in this cascade, which correlated with the induction of caspase-dependent apoptosis. nih.gov By disrupting these fundamental signaling networks, benzimidazole analogues can effectively undermine the molecular machinery that drives cancer progression.

Modulation of Receptor Activity (In Vitro)

The benzimidazole scaffold, a versatile pharmacophore, is a constituent of numerous biologically active molecules. Analogues of 5-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one have been investigated for their ability to modulate various receptor systems, demonstrating a range of activities from positive allosteric modulation to direct antagonism.

The γ-aminobutyric acid type A (GABA-A) receptor is a crucial inhibitory neurotransmitter receptor in the central nervous system and a target for many therapeutic agents, including benzodiazepines. wikipedia.orgnih.gov Positive allosteric modulators (PAMs) of the GABA-A receptor enhance the effect of GABA without directly activating the receptor, a mechanism that is sought after for developing anxiolytics and sedatives with potentially fewer side effects. wikipedia.orgnih.gov

Research into 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives has identified them as effective PAMs of the GABA-A receptor. acs.org These compounds were shown to enhance GABA-induced chloride currents in vitro, confirming their allosteric modulatory properties. However, studies on the structure-activity relationship revealed that the placement of substituents on the benzimidazole ring is critical for activity. Specifically, a subtle change in the position of a methyl group on the 1H-benzo[d]imidazole ring proved to be a critical determinant of receptor affinity. While derivatives with a methyl group at the 6-position displayed affinity for the GABA-A receptor, placing the methyl group at the 5-position was detrimental to this activity. Compounds with a 5-methyl substitution showed no affinity for the GABA-A receptor, suggesting that this substitution pattern introduces steric hindrance or an unfavorable conformational change that prevents effective binding at the allosteric site. acs.org

Table 1: Effect of Methyl Group Position on GABA-A Receptor Affinity for 2-(4-fluorophenyl)-1H-benzo[d]imidazole Analogues
Compound ClassMethyl PositionGABA-A Receptor AffinityReference
2-(4-fluorophenyl)-1H-benzo[d]imidazole6-positionObserved (pKi values 5.1 to 5.53) acs.org
2-(4-fluorophenyl)-1H-benzo[d]imidazole5-positionNo Affinity acs.org

Beyond the GABAergic system, benzimidazole derivatives have been explored as modulators of other key receptors.

P2X3 Receptor Antagonism: A study focused on designing antagonists for the P2X3 receptor, an ATP-gated cation channel implicated in CNS-related diseases, led to the discovery of potent antagonists based on a 5-methyl-1H-benzo[d]imidazole scaffold. The most potent compounds, 17a and 17b , exhibited IC50 values of 145 nM and 206 nM, respectively, for the P2X3 receptor. Notably, these compounds displayed significant selectivity for the P2X3 receptor over the related P2X2/3 receptor, which is a desirable trait to avoid side effects like loss of taste. nih.gov Docking studies suggested that these novel antagonists may bind to a different allosteric site than known modulators, indicating a distinct mechanism of action. nih.gov

PqsR Inhibition: The Pseudomonas Quorum Sensing Receptor (PqsR) is a transcriptional regulator involved in the virulence of Pseudomonas aeruginosa. A hit-to-lead optimization study identified a series of 1H-benzo[d]imidazol-2-amine derivatives as potent PqsR inhibitors. The lead compound, 6f , demonstrated an IC50 of 70 nM. This research highlights the potential of the benzimidazole core in developing anti-infective agents that target bacterial communication systems rather than bacterial growth, which may reduce the pressure for resistance development. whiterose.ac.uk

Enzyme Inhibition Profiles and Kinetic Studies

Analogues of this compound have shown significant potential as inhibitors of various enzymes, a property that underpins many of their therapeutic applications, including anticancer and antidiabetic activities.

Topoisomerase I Inhibition: A series of novel 1H-benzo[d]imidazole derivatives were designed and evaluated as potential anticancer agents targeting human topoisomerase I (Hu Topo I), a crucial enzyme for DNA replication and repair. nih.gov The compound 12b from this series was identified as a potent inhibitor, inhibiting 50% of the DNA relaxation activity of Hu Topo I at a concentration of 16 μM. These compounds are believed to exert their effect by binding to the minor groove of DNA, thereby interfering with the enzyme's function. nih.gov

α-Glucosidase Inhibition: In the search for new antidiabetic agents, a series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols were synthesized and found to be excellent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. acs.org Nearly all synthesized compounds in the study showed significantly greater inhibitory potential than the standard drug, acarbose. The most active compound, 7i , displayed an IC50 value of 0.64 μM, compared to 873.34 μM for acarbose. Kinetic studies on related potent derivatives in a different study revealed a competitive mode of inhibition. acs.org

Other Enzyme Inhibition: The benzimidazole scaffold has been incorporated into molecules targeting a wide array of enzymes. For instance, benzimidazole-urea derivatives have been investigated as EGFR binding agents for anticancer applications, with compound SRA20 [1-(3-Chloro-4-fluorophenyl)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)urea] showing an EGFR binding IC50 of 0.93μM. neliti.com Furthermore, related heterocyclic structures have been developed as inhibitors for enzymes like farnesyltransferase, implicated in cancer cell signaling. researchgate.net

Table 2: Enzyme Inhibition by Benzimidazole Analogues
Enzyme TargetBenzimidazole ScaffoldPotency (IC50)Reference
Human Topoisomerase I1H-benzo[d]imidazole derivative (12b)16 μM (% inhibition) nih.gov
α-Glucosidase5-(arylideneamino)-1H-benzo[d]imidazole-2-thiol (7i)0.64 μM acs.org
EGFR1-(3-Chloro-4-fluorophenyl)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)urea (SRA20)0.93 μM neliti.com

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how chemical structure translates into biological activity. For benzimidazole derivatives, these studies have been instrumental in optimizing potency and selectivity.

The biological activity of benzimidazole analogues is highly sensitive to the nature and position of substituents on the heterocyclic ring system and its appended moieties.

GABA-A Receptor Modulation: As previously noted, the position of a methyl group on the benzimidazole core dictates the affinity for the GABA-A receptor. A methyl group at the 6-position is tolerated, whereas substitution at the 5-position completely abolishes affinity. This indicates a highly constrained binding pocket where the 5-position is likely oriented towards a region with significant steric hindrance. acs.org

PqsR Inhibition: In the development of PqsR inhibitors, SAR studies revealed that moving a chlorine atom from the 6-position to the 5-position on the benzimidazole ring, or adding a second chlorine atom, abolished the inhibitory activity. Furthermore, replacing the 1H-benzo[d]imidazol-2-amine moiety with 1-methyl-1H-benzo[d]imidazol-2-thiol, benzo[d]oxazol-2-amine, or benzo[d]thiazol-2-amine also resulted in a loss of activity, highlighting the specific structural requirements for effective PqsR antagonism. whiterose.ac.uk

Anticancer Activity: For benzimidazole-urea compounds designed as anticancer agents, substitutions on the phenyl ring of the urea (B33335) moiety were critical. The compound SRA20 , featuring a 3-chloro-4-fluorophenyl group, was the most effective against lung cancer cell lines, indicating that electron-withdrawing groups at specific positions on this ring enhance cytotoxic activity. neliti.com

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. This approach is crucial for designing new ligands with improved potency and selectivity.

In the development of the potent 5-methyl-1H-benzo[d]imidazole-based P2X3 receptor antagonists, the design strategy was based on analyzing key pharmacophores of existing antagonists. nih.gov This implies the importance of a specific spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers for effective receptor binding.

While a specific pharmacophore model for this compound analogues is not detailed in the available literature, studies on structurally related scaffolds provide insight into the process. For example, a 3D-pharmacophore model for σ2 receptor ligands was developed based on a series of benzo[d]oxazol-2(3H)-one derivatives. The most successful model consisted of five features: a positive ionizable group, a hydrogen bond acceptor, an aromatic hydrophobic region, an aliphatic hydrophobic region, and a general hydrophobic feature. molbnl.it This type of model serves as a valuable template for the virtual screening and rational design of new, potent ligands, a strategy that could be applied to further refine the biological activity of benzimidazole-based compounds.

Applications As Chemical Probes and Research Tools

Development of Fluorescent Probes for Biological Systems6.2. Utility in Ligand-Protein Interaction Studies

While the broader class of benzimidazole (B57391) and benzimidazolone derivatives has been investigated for these purposes, no studies were found that specifically utilize the 5-fluoro-1-methyl substituted version of this compound. Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and focuses solely on "5-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one" for these specific applications.

To fulfill the user's request, published research detailing the synthesis of fluorescent probes from this specific compound or its use as a tool in studying protein interactions would be required. As this information is not available, the article cannot be generated.

Future Perspectives and Emerging Research Avenues for 5 Fluoro 1 Methyl 1h Benzo D Imidazol 2 3h One

Advanced Synthetic Strategies Towards Complex Analogues

The development of novel and efficient synthetic methodologies is crucial for generating a diverse library of analogues of 5-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one. While the core benzimidazolone structure can be assembled through established routes, future research will likely focus on more sophisticated and atom-economical strategies to introduce complexity and diversity.

Advanced synthetic approaches could include:

Late-Stage Functionalization: Techniques such as C-H activation would allow for the direct introduction of various functional groups onto the benzimidazole (B57391) core and the N-methyl group at a later stage of the synthesis. This would enable the rapid generation of a wide range of analogues from a common intermediate, accelerating the structure-activity relationship (SAR) studies.

Novel Cyclization Methods: Exploring new catalytic systems, for instance, those based on transition metals, could lead to more efficient and milder conditions for the formation of the benzimidazolone ring. Electrosynthesis has emerged as a green and powerful tool for intramolecular C(sp3)–H amination to form benzimidazoles, avoiding the need for external oxidants. acs.org

Flow Chemistry: The use of microreactor technology can offer precise control over reaction parameters, leading to higher yields, improved safety, and the potential for scalable synthesis of complex analogues.

These advanced synthetic strategies will be instrumental in creating a diverse chemical space around the this compound scaffold, which is essential for the discovery of novel therapeutic agents.

In-depth Mechanistic Understanding at the Atomic Level

A thorough understanding of how this compound and its analogues interact with biological targets at the atomic level is paramount for rational drug design. Computational chemistry and structural biology will play a pivotal role in elucidating these mechanisms.

Key areas for investigation include:

Molecular Docking and Dynamics Simulations: These computational tools can predict the binding modes of the benzimidazolone derivatives within the active sites of various enzymes or receptors. researchgate.netresearchgate.netsemanticscholar.org Molecular dynamics simulations can further provide insights into the stability of the ligand-protein complexes and the conformational changes that occur upon binding. researchgate.netresearchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: For a more accurate description of the electronic interactions, such as hydrogen bonding and π-π stacking, between the ligand and the protein, QM/MM calculations can be employed. This can be particularly important in understanding the role of the fluorine atom in modulating binding affinity.

Structural Biology: Obtaining X-ray crystal structures or cryo-electron microscopy (cryo-EM) structures of the compound in complex with its biological target(s) would provide invaluable atomic-level details of the interactions, guiding further optimization of the lead compounds.

Density Functional Theory (DFT) Studies: DFT can be used to analyze the electronic properties of the molecule, such as its electrostatic potential and frontier molecular orbitals, which can help in understanding its reactivity and interaction with biological macromolecules. researchgate.net

A detailed mechanistic understanding will facilitate the design of more potent and selective analogues with improved pharmacokinetic and pharmacodynamic properties.

Exploration of Novel Biological Targets and Therapeutic Areas (Preclinical)

While the broader class of benzimidazoles has been investigated for various therapeutic applications, the specific potential of this compound remains largely untapped. Preclinical studies are needed to explore its efficacy in a range of disease models. Fluorinated benzimidazoles have shown promise as anticancer and antimicrobial agents. frontiersin.orgresearchgate.net

Potential therapeutic areas for exploration include:

Oncology: Many benzimidazole derivatives have demonstrated potent anticancer activity. researchgate.netnih.govmdpi.com Future preclinical studies could evaluate the efficacy of this compound and its analogues against a panel of cancer cell lines and in xenograft models. The mechanism of action, whether through apoptosis induction, cell cycle arrest, or inhibition of specific kinases, should be investigated.

Infectious Diseases: The benzimidazole scaffold is present in several antimicrobial drugs. The potential of this compound against a range of bacterial and fungal pathogens, including drug-resistant strains, should be explored.

Neurodegenerative Diseases: Given the role of certain kinases and protein aggregation in neurodegenerative disorders, the inhibitory potential of these compounds against relevant targets could be investigated.

Inflammatory Diseases: Some benzimidazole derivatives have shown anti-inflammatory properties. Their potential to modulate inflammatory pathways could be a promising area of research.

A systematic preclinical evaluation will be crucial in identifying the most promising therapeutic applications for this class of compounds.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery (Theoretical)

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and these technologies can be theoretically applied to accelerate the development of drugs based on the this compound scaffold. xjtlu.edu.cnnih.govnih.govoxfordglobal.comemanresearch.org

Theoretical applications of AI and ML in this context could involve:

De Novo Drug Design: Generative AI models can be trained on large chemical databases to design novel molecules with desired properties. nih.gov These models could be used to generate new benzimidazolone analogues with predicted high potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Predictive Modeling: ML algorithms can be used to build quantitative structure-activity relationship (QSAR) models to predict the biological activity of newly designed compounds. nih.gov Similarly, models can be developed to predict pharmacokinetic and toxicological properties, helping to prioritize compounds for synthesis and testing.

Target Identification and Validation: AI can analyze vast biological datasets to identify and validate novel biological targets for which this compound and its derivatives might be effective.

Synthesis Planning: Retrosynthesis AI tools can propose synthetic routes for the designed analogues, potentially identifying more efficient and cost-effective pathways. emanresearch.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via alkylation of benzimidazol-2-one precursors. For example, alkylation of 1H-benzo[d]imidazol-2(3H)-one with methyl bromide under mild conditions (e.g., tetra-n-butylammonium bromide catalysis) yields the N-methyl derivative. Fluorination at position 5 typically employs electrophilic fluorinating agents (e.g., Selectfluor®) under controlled pH. Key intermediates are characterized using 1H^1H-NMR, 13C^{13}C-NMR, IR, and HRMS to confirm regiochemistry and purity .
  • Data Example : In analogous compounds, alkylation yields range from 70% to 85% under optimized solvent (DMF or acetone) and temperature (60–80°C) conditions .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound derivatives?

  • Methodology :

  • NMR : 1H^1H-NMR identifies substituent environments (e.g., methyl group at δ ~3.2 ppm, fluorine coupling patterns). 19F^{19}F-NMR confirms fluorine position (δ −120 to −140 ppm for aromatic fluorine).
  • IR : Stretching frequencies for C=O (~1700 cm1^{-1}) and C-F (~1250 cm1^{-1}) validate the core structure.
  • HRMS : Exact mass analysis ensures molecular formula accuracy (e.g., [M+H]+^+ for C8 _8H7 _7FN2 _2O: calc. 167.0621, observed 167.0625) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound derivatives?

  • Methodology :

  • DFT Calculations : Optimize geometries using B3LYP/6-31G* to determine electronic properties (HOMO-LUMO gaps, Fukui indices) and reactivity.
  • Docking Studies : Dock derivatives into target proteins (e.g., EGFR) using AutoDock Vina. Analyze binding affinities (ΔG values) and interactions (hydrogen bonds, hydrophobic contacts) to prioritize compounds for synthesis .
    • Data Contradiction : Some studies report conflicting docking scores due to protonation state variations or flexible side-chain modeling. Cross-validation with in vitro assays (e.g., IC50_{50}) is critical .

Q. What strategies resolve low yields in the synthesis of 5-substituted benzimidazolone derivatives?

  • Methodology :

  • Reaction Optimization : Screen bases (K2 _2CO3 _3, Cs2 _2CO3 _3) and solvents (DMSO, MeCN) to enhance fluorination efficiency. Microwave-assisted synthesis reduces reaction time (30 min vs. 12 h conventional) .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate pure products.
    • Case Study : In phenoxymethylbenzimidazole analogs, substituting DMF with DMSO increased yields from 60% to 85% by stabilizing reactive intermediates .

Q. How do structural modifications (e.g., substituent position, electronic effects) influence the pharmacokinetic properties of benzimidazolone derivatives?

  • Methodology :

  • ADMET Prediction : Use tools like SwissADME to assess logP, solubility, and CYP450 metabolism. Fluorine at position 5 enhances metabolic stability by reducing oxidative degradation.
  • In Vitro Assays : Measure plasma protein binding (equilibrium dialysis) and membrane permeability (Caco-2 cells) to correlate substituent effects with bioavailability .
    • Data Example : Methyl substitution at N1 improves logP by 0.5 units compared to unsubstituted analogs, enhancing blood-brain barrier penetration .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in reported biological activities of structurally similar benzimidazolones?

  • Methodology :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, EGFR inhibition IC50_{50} values vary between A549 (lung) and MCF-7 (breast) cells due to receptor expression levels .
  • Structural Re-evaluation : Verify stereochemistry and purity (HPLC ≥95%) to rule out impurities as confounding factors.
    • Case Study : A 5-fluoro derivative showed contradictory cytotoxicity in two studies; reinvestigation revealed differences in apoptosis assay protocols (Annexin V vs. MTT) .

Methodological Resources

Q. What protocols are recommended for scaling up benzimidazolone synthesis while maintaining reproducibility?

  • Guidelines :

  • Process Chemistry : Use flow reactors for exothermic steps (e.g., fluorination) to control temperature and improve safety.
  • Quality Control : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progress in real time .

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5-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.